molecular formula C24H21N3O7S B306833 ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B306833
M. Wt: 495.5 g/mol
InChI Key: ZFHSNOVOCBTEKO-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{2-hydroxy-3-nitrobenzylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as hydroxy, nitro, methoxy, and carboxylate

Preparation Methods

The synthesis of ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-hydroxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then reacted with 3-methoxybenzylamine and thiourea under reflux conditions to form the thiazolopyrimidine core. The final product is obtained after purification through recrystallization or chromatography .

Chemical Reactions Analysis

Ethyl 2-{2-hydroxy-3-nitrobenzylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The compound can also inhibit specific enzymes or receptors involved in cellular processes, leading to cytotoxic effects .

Comparison with Similar Compounds

Ethyl 2-{2-hydroxy-3-nitrobenzylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

These comparisons highlight the unique structural features and reactivity of ETHYL (2E)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE.

Properties

Molecular Formula

C24H21N3O7S

Molecular Weight

495.5 g/mol

IUPAC Name

ethyl (2E)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21N3O7S/c1-4-34-23(30)19-13(2)25-24-26(20(19)14-7-5-9-16(11-14)33-3)22(29)18(35-24)12-15-8-6-10-17(21(15)28)27(31)32/h5-12,20,28H,4H2,1-3H3/b18-12+

InChI Key

ZFHSNOVOCBTEKO-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C\C4=C(C(=CC=C4)[N+](=O)[O-])O)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C

Origin of Product

United States

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